6-Methoxyquinazoline-2,4-diamine

Antiviral drug discovery Dengue virus Flavivirus inhibitor

6-Methoxyquinazoline-2,4-diamine (CAS 141400-11-5) is a 2,4-diaminoquinazoline derivative featuring a methoxy substituent at the 6-position of the quinazoline ring. This compound belongs to a class of heterocyclic scaffolds extensively explored for kinase and methyltransferase inhibition.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 141400-11-5
Cat. No. B11908994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazoline-2,4-diamine
CAS141400-11-5
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=C2N)N
InChIInChI=1S/C9H10N4O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyDVUNMOYZMLAHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyquinazoline-2,4-diamine (CAS 141400-11-5): A Position-Specific 2,4-Diaminoquinazoline Scaffold for Targeted Antiviral and Epigenetic Probe Development


6-Methoxyquinazoline-2,4-diamine (CAS 141400-11-5) is a 2,4-diaminoquinazoline derivative featuring a methoxy substituent at the 6-position of the quinazoline ring. This compound belongs to a class of heterocyclic scaffolds extensively explored for kinase and methyltransferase inhibition [1]. Its substitution pattern is a critical determinant of biological activity, as demonstrated by direct comparative studies with the 5-methoxy isomer (4a) [1]. The 6-methoxy positional isomer serves as a defined chemical probe for structure-activity relationship (SAR) studies and as a synthetic precursor for potent G9a/GLP histone methyltransferase inhibitors [2].

Why Positional Isomers of 2,4-Diaminoquinazoline Cannot Be Used Interchangeably: Quantitative Evidence for 6-Methoxyquinazoline-2,4-diamine


In the 2,4-diaminoquinazoline series, the position of the methoxy substituent on the aryl ring fundamentally alters target engagement and cellular potency. Simply substituting one positional isomer for another—such as using 5-methoxyquinazoline-2,4-diamine (4a) interchangeably with the 6-methoxy analog (4d)—leads to drastically different biological outcomes because the substituent position governs both electronic distribution and steric interactions within enzyme active sites [1]. For procurement and experimental design, understanding these position-specific differences is essential to avoid misidentified leads or confounding SAR interpretations.

Quantitative Differentiation of 6-Methoxyquinazoline-2,4-diamine: Dose-Response Data and Comparative SAR Analysis


DENV-2 Replicon Antiviral Activity: Position-Dependent Loss of Potency for the 6-Methoxy Isomer

In a BHK-DENV-2 replicon cell-based assay, 6-methoxyquinazoline-2,4-diamine (compound 4d) exhibited an EC₅₀ > 10 µM, demonstrating essentially no antiviral activity. In contrast, the 5-methoxy isomer (compound 4a) showed moderate inhibitory activity with an EC₅₀ of 0.15 µM [1]. The 7-methoxy isomer (4i) retained weak activity (EC₅₀ = 5.4 µM), while the 8-methoxy isomer (4h) was similarly inactive (EC₅₀ > 10 µM) [1]. This direct head-to-head comparison demonstrates that a methoxy group at the 6-position abolishes anti-DENV-2 activity, making 4d a valuable negative control compound for SAR studies.

Antiviral drug discovery Dengue virus Flavivirus inhibitor

G9a/GLP Histone Methyltransferase Inhibition: The 6-Methoxyquinazoline Scaffold as a Privileged Chemotype for Epigenetic Probe Development

The 6-methoxyquinazoline-2,4-diamine scaffold forms the core of E72, a potent inhibitor of histone lysine methyltransferases G9a and GLP. E72 (a 7-aminoalkoxy-substituted 6-methoxyquinazoline-2,4-diamine derivative) exhibits an IC₅₀ of 100 nM against GLP [1], with a Kd of 136 nM for G9a and 164 nM for GLP [1]. The inhibitor was co-crystallized with human GLP (PDB: 3MO5) at 2.14 Å resolution, confirming the 6-methoxyquinazoline core as a critical recognition element for the target lysine-binding channel [1]. While position-specific comparator compounds for G9a/GLP inhibition are not available from the same study, the 6-methoxy scaffold's demonstrated potency in this target class contrasts sharply with its inactivity in the DENV-2 system, highlighting the scaffold's context-dependent biological utility.

Epigenetics Histone methyltransferase G9a/GLP inhibitor

Synthetic Accessibility and Yield Comparison Across Positional Isomers

In a comprehensive synthesis study, 6-methoxyquinazoline-2,4-diamine (4d) was prepared via a two-step Ullmann cyclization sequence starting from 2-bromo-5-fluorobenzonitrile with sodium methoxide, followed by cyclization with guanidine carbonate/CuI, affording a 64% overall yield [1]. The 5-methoxy isomer (4a), synthesized via a similar two-step route from 2,6-difluorobenzonitrile, achieved an 83% overall yield [1]. The 8-methoxy isomer (4h) was obtained in 43% yield, and the 7-methoxy isomer (4i) in 45% yield [1]. All compounds reached >95% purity by HPLC and were fully characterized by ¹H NMR, ¹³C NMR, and HRMS [1].

Medicinal chemistry Synthetic methodology Quinazoline synthesis

Optimal Application Scenarios for 6-Methoxyquinazoline-2,4-diamine Based on Quantitative Differentiation Evidence


Negative Control in Dengue Virus Antiviral SAR Studies

6-Methoxyquinazoline-2,4-diamine (4d) is ideally suited as a negative control tool compound in DENV-2 replicon SAR studies. Its EC₅₀ > 10 µM, compared to the active 5-methoxy isomer's EC₅₀ of 0.15 µM [1], provides a quantitative benchmark for establishing the critical role of C-5 substitution. Researchers can use 4d to verify that observed antiviral activity is position-specific rather than scaffold-general, ensuring robust SAR conclusions.

Starting Scaffold for G9a/GLP Histone Methyltransferase Probe Synthesis

The 6-methoxyquinazoline-2,4-diamine core serves as a privileged scaffold for G9a/GLP inhibitor development, as demonstrated by the co-crystallization-confirmed inhibitor E72 (IC₅₀ = 100 nM for GLP, PDB: 3MO5) [2]. Procurement of this scaffold enables structure-based optimization of the 7-aminoalkoxy side chain to achieve potency and selectivity improvements over the parent BIX-01294 chemotype. The scaffold's well-characterized synthetic route and purity (>95%) [1] facilitate reproducible derivatization.

Positional Isomer Library Assembly for Broad-Spectrum Kinase and Methyltransferase Screening

For high-throughput screening campaigns targeting the quinazoline-binding kinome or methyltransferome, a complete positional isomer set (5-, 6-, 7-, and 8-methoxy-2,4-diaminoquinazoline) is essential. The 6-methoxy isomer (4d) fills the C-6 position in this library, and its documented synthetic accessibility (64% yield) [1] supports cost-effective library construction. The starkly different target engagement profiles across isomers (DENV-2 inactive vs. G9a/GLP active) [1][2] maximize the chemical diversity of screening collections.

Quote Request

Request a Quote for 6-Methoxyquinazoline-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.